

Application Note: Quantitation of N-Nitroso Guvacoline using Isotope Dilution LC-MS/MS

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Compound of Interest

Compound Name: *N-Nitroso guvacoline-d4*

CAS No.: 1330277-21-8

Cat. No.: B1147079

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Abstract

This application note details a robust and sensitive method for the quantitative analysis of N-Nitroso guvacoline in drug substances using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with the isotope dilution technique. N-Nitroso guvacoline is a nitrosamine impurity that can potentially form in pharmaceutical products containing guvacoline or related structures. Given the classification of many nitrosamines as probable human carcinogens, regulatory bodies require strict control and monitoring of these impurities.[1][2] The use of a stable isotopically labeled internal standard, **N-Nitroso guvacoline-d4**, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. The method is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating its suitability for quality control and regulatory submissions.[3][4][5][6]

Introduction

N-nitrosamines are a class of compounds of significant concern to the pharmaceutical industry due to their potential carcinogenic properties.[1][2] These impurities can arise from various sources during the synthesis, formulation, or storage of drug products. N-Nitroso guvacoline (MW: 170.17 g/mol) is a potential nitrosamine impurity that may be formed from the nitrosation of guvacoline, a tertiary amine. The accurate and reliable quantitation of such impurities at trace levels is crucial for ensuring patient safety and complying with stringent regulatory limits.

Isotope dilution mass spectrometry is a powerful analytical technique for the precise quantification of trace-level analytes. It involves the addition of a known amount of a stable isotopically labeled analog of the target analyte (internal standard) to the sample at the beginning of the analytical workflow. The ratio of the signal from the native analyte to that of the internal standard is used for quantification, which effectively corrects for any analyte loss during sample processing and any fluctuations in the mass spectrometer's performance. This approach provides superior accuracy and precision compared to external standard calibration methods.

This application note provides a comprehensive protocol for the quantitation of N-Nitroso guvacoline, including sample preparation, LC-MS/MS conditions, and method validation results.

Experimental Protocols

Materials and Reagents

- N-Nitroso guvacoline reference standard (CAS: 55557-02-3)
- **N-Nitroso guvacoline-d4** (internal standard)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid (LC-MS grade)
- Drug substance (API) to be tested
- Polyvinylidene fluoride (PVDF) syringe filters (0.22 µm)

Standard Solution Preparation

- N-Nitroso guvacoline Stock Solution (100 µg/mL): Accurately weigh 10 mg of N-Nitroso guvacoline reference standard and dissolve in 100 mL of methanol.
- **N-Nitroso guvacoline-d4** Internal Standard (ISTD) Stock Solution (100 µg/mL): Accurately weigh 10 mg of **N-Nitroso guvacoline-d4** and dissolve in 100 mL of methanol.
- Intermediate and Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with methanol to create a calibration curve. A typical range for nitrosamine analysis is 0.1 to 20 ng/mL.^[7]
- Spiking Solution: Prepare a spiking solution containing a fixed concentration of the ISTD (e.g., 10 ng/mL) in methanol.

Sample Preparation

- Accurately weigh approximately 100 mg of the drug substance (API) into a 15 mL centrifuge tube.
- Add 5.0 mL of methanol.
- Add a known volume of the ISTD spiking solution to achieve a final concentration that is within the calibration range (e.g., 10 ng/mL).
- Vortex the sample for 1 minute to ensure complete dissolution.
- Sonicate the sample for 10 minutes.
- Centrifuge the sample at 4500 rpm for 15 minutes to precipitate any undissolved excipients.^[8]
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an LC-MS vial for analysis.^[8]

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: UHPLC system

- Mass Spectrometer: Triple quadrupole mass spectrometer
- Column: C18 column (e.g., 100 x 2.1 mm, 1.9 μ m)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient Elution: A suitable gradient should be developed to separate N-Nitroso guvacoline from the API and other potential impurities. A representative gradient is provided in Table 1.
- Flow Rate: 0.4 mL/min
- Injection Volume: 5 μ L
- Column Temperature: 40 $^{\circ}$ C
- Ionization Source: Electrospray Ionization (ESI), positive mode
- MRM Transitions: The proposed Multiple Reaction Monitoring (MRM) transitions for N-Nitroso guvacoline and its d4-labeled internal standard are listed in Table 2. These transitions are based on the predicted fragmentation patterns of nitrosamines, which commonly involve the loss of the nitroso group (-NO).^{[2][9][10]} The collision energies should be optimized for the specific instrument used.

Table 1: Representative Gradient Elution Program

Time (min)	% Mobile Phase A	% Mobile Phase B
0.0	95	5
1.0	95	5
5.0	10	90
7.0	10	90
7.1	95	5
10.0	95	5

Table 2: Proposed MRM Transitions for N-Nitroso Guvacoline and its Internal Standard

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
N-Nitroso guvacoline	171.1	141.1	100	Optimize (start at 15)
N-Nitroso guvacoline	171.1	113.1	100	Optimize (start at 20)
N-Nitroso guvacoline-d4	175.1	145.1	100	Optimize (start at 15)

Data Presentation and Method Validation

The analytical method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and limit of quantitation (LOQ).[\[3\]](#)[\[4\]](#)[\[6\]](#)

Table 3: Summary of Quantitative Method Validation Data

Validation Parameter	Acceptance Criteria	Result
Linearity (r^2)	≥ 0.995	0.999
Range (ng/mL)	LOQ to 120% of specification	0.5 - 20
Accuracy (% Recovery)	80 - 120%	95.2 - 108.5%
Precision (RSD%)		
- Repeatability (n=6)	$\leq 15\%$	4.8%
- Intermediate Precision (n=6)	$\leq 15\%$	6.2%
Limit of Quantitation (LOQ) (ng/mL)	$S/N \geq 10$	0.5
Specificity	No interference at the retention time of the analyte	No interference observed

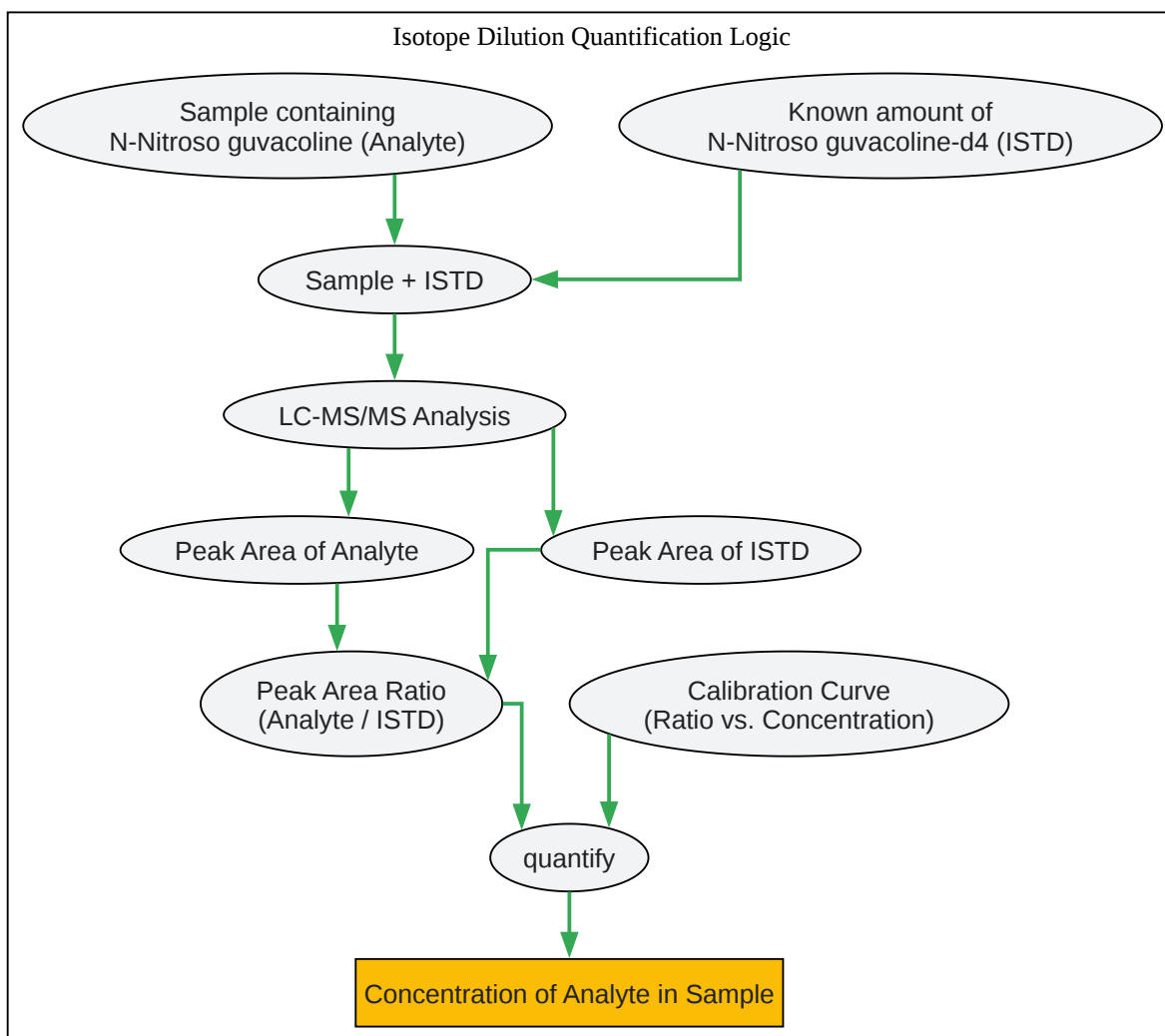
The data presented in this table is representative of typical performance for nitrosamine analysis and should be verified for the specific matrix and instrumentation used.

Visualizations



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Caption: Experimental workflow for the quantitation of N-Nitroso guvacoline.



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